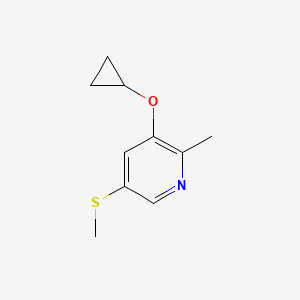
3-Cyclopropoxy-2-methyl-5-(methylthio)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-CYCLOPROPOXY-2-METHYL-5-(METHYLSULFANYL)PYRIDINE is a chemical compound with the molecular formula C10H13NOS and a molecular weight of 195.28 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPROPOXY-2-METHYL-5-(METHYLSULFANYL)PYRIDINE can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methyl-5-(methylsulfanyl)pyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production of 3-CYCLOPROPOXY-2-METHYL-5-(METHYLSULFANYL)PYRIDINE typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-CYCLOPROPOXY-2-METHYL-5-(METHYLSULFANYL)PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or methylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Aplicaciones Científicas De Investigación
3-CYCLOPROPOXY-2-METHYL-5-(METHYLSULFANYL)PYRIDINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-CYCLOPROPOXY-2-METHYL-5-(METHYLSULFANYL)PYRIDINE depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and application .
Comparación Con Compuestos Similares
Similar Compounds
3-CYCLOPROPOXY-5-METHYL-2-(METHYLSULFANYL)PYRIDINE: A closely related compound with a similar structure but different substitution pattern.
3-CYCLOPROPOXY-2-METHOXY-5-(METHYLSULFANYL)PYRIDINE: Another similar compound with a methoxy group instead of a methyl group.
Uniqueness
3-CYCLOPROPOXY-2-METHYL-5-(METHYLSULFANYL)PYRIDINE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopropoxy group adds steric hindrance, potentially affecting the compound’s interactions with other molecules .
Propiedades
Fórmula molecular |
C10H13NOS |
|---|---|
Peso molecular |
195.28 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-2-methyl-5-methylsulfanylpyridine |
InChI |
InChI=1S/C10H13NOS/c1-7-10(12-8-3-4-8)5-9(13-2)6-11-7/h5-6,8H,3-4H2,1-2H3 |
Clave InChI |
ZPPZWAHHKKVQIP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=N1)SC)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















